molecular formula C20H16ClF2N3O2S B2597478 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide CAS No. 895800-51-8

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide

Cat. No.: B2597478
CAS No.: 895800-51-8
M. Wt: 435.87
InChI Key: PEQOJXATKXSODK-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide is a structurally complex compound featuring a thiazole core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 2. The thiazole ring is linked via an ethyl chain to an ethanediamide moiety, which is further substituted with a 2,4-difluorophenyl group.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(2,4-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF2N3O2S/c1-11-17(29-20(25-11)12-2-4-13(21)5-3-12)8-9-24-18(27)19(28)26-16-7-6-14(22)10-15(16)23/h2-7,10H,8-9H2,1H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQOJXATKXSODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(2,4-difluorophenyl)ethanediamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Chlorophenyl Group: The 4-chlorophenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Ethanediamide Linker: The ethanediamide linker is formed by reacting the intermediate with ethylenediamine under controlled conditions.

    Introduction of the Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, converting them to amines or thioethers, respectively.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thioethers.

    Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide exhibit anticancer activity. Thiazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance:

  • Mechanism of Action : Thiazoles can interact with cellular pathways involved in cell cycle regulation and apoptosis, making them promising candidates for cancer therapy.
  • Case Studies : Specific studies have shown that thiazole derivatives can inhibit tumor growth in xenograft models of breast and colon cancer.

Antimicrobial Activity

The compound's thiazole moiety is also associated with antimicrobial properties. Research has demonstrated that thiazole-containing compounds can exhibit activity against a range of bacteria and fungi.

  • Efficacy Against Pathogens : Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
  • Potential Applications : This antimicrobial activity suggests potential applications in developing new antibiotics or antifungal agents.

Pesticidal Properties

The structural characteristics of this compound may also lend itself to agricultural applications as a pesticide.

  • Insecticidal Activity : Preliminary studies suggest that similar thiazole compounds can act as effective insecticides by disrupting the nervous system of pests.
  • Fungicidal Activity : The compound may also target plant pathogens, providing a dual function as both an insecticide and fungicide.

Mechanism of Action

The mechanism by which N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(2,4-difluorophenyl)ethanediamide exerts its effects depends on its application:

    Biological Targets: In medicinal applications, it may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.

    Pathways Involved: The compound may affect signaling pathways involved in inflammation or cell proliferation, depending on its specific interactions with biological molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Thiazole-ethyl-ethanediamide 4-Chlorophenyl (thiazole C2), 4-methyl (thiazole C4), 2,4-difluorophenyl (amide) Not specified -
Compounds [7–9] () 1,2,4-Triazole-thione 4-X-phenylsulfonyl (X = H, Cl, Br), 2,4-difluorophenyl Not specified
(E)-N-(4-Chlorobenzylidene)... () Thiadiazole-amine 4-Chlorobenzylidene, 4-methylphenyl Insecticidal, fungicidal
Diflufenican () Pyridinecarboxamide 2,4-Difluorophenyl, 3-(trifluoromethyl)phenoxy Herbicide

Key Observations:

Heterocyclic Core Differences: The target compound’s thiazole core differs from the 1,2,4-triazole () and thiadiazole () systems. Thiazoles are sulfur- and nitrogen-containing heterocycles known for metabolic stability, whereas triazoles and thiadiazoles often exhibit tautomerism and diverse bioactivity . The ethanediamide group in the target compound contrasts with the thione (C=S) group in triazoles [7–9], which influences hydrogen-bonding capacity and solubility .

Substituent Effects :

  • Halogenated aryl groups (e.g., 4-chlorophenyl, 2,4-difluorophenyl) are prevalent in pesticidal and bioactive compounds (e.g., diflufenican’s herbicidal activity ). These groups enhance lipophilicity and target binding.
  • The methyl group on the thiazole (target compound) may sterically hinder interactions compared to sulfonyl or benzylidene substituents in analogues .

Biological Activity

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H16ClF2N2S
  • Molecular Weight : 348.82 g/mol
  • CAS Number : 866018-57-7

Biological Activity Overview

The compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential antitumor effects. The following sections detail these activities based on recent research findings.

1. Anti-inflammatory Activity

Research indicates that this compound possesses significant anti-inflammatory properties.

Key Findings :

  • In a study comparing various compounds, this compound demonstrated an inhibition rate of 93.80% in edema models, outperforming standard anti-inflammatory drugs like diclofenac sodium .
  • The compound's mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α, which plays a crucial role in the inflammatory response .

2. Analgesic Activity

The analgesic effects of this compound have been evaluated through various pain models.

Research Insights :

  • In animal models, it produced long-lasting analgesia comparable to established analgesics .
  • The efficacy was linked to its ability to modulate pain pathways involving COX enzymes and inflammatory mediators.

3. Antitumor Potential

Emerging studies suggest that this compound may also exhibit antitumor activity.

Evidence from Case Studies :

  • In vitro studies have shown that the compound interacts with DNA in cancer cells, leading to apoptosis and cell cycle arrest .
  • A specific study highlighted its effectiveness against certain cancer cell lines with IC50 values indicating potent cytotoxicity .

Comparative Analysis of Biological Activities

Activity TypeEfficacy (%)Reference
Anti-inflammatory93.80%
AnalgesicComparable to diclofenac
Antitumor (IC50)Varies by cell line

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of COX Enzymes : The compound inhibits cyclooxygenase enzymes involved in prostaglandin synthesis, thereby reducing inflammation and pain.
  • Cytotoxicity in Cancer Cells : It induces apoptosis through DNA interaction and modulation of cell cycle regulators .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The compound’s synthesis involves multi-step organic reactions, including condensation and cyclization. Optimization can be achieved by varying solvent systems (e.g., DMF for solubility), adjusting stoichiometric ratios of intermediates, and controlling reaction temperatures. For example, potassium carbonate in DMF has been used to facilitate nucleophilic substitutions in similar thiazole-containing compounds . Purification via column chromatography or recrystallization in ethanol can enhance purity (>95%) .

Q. Which spectroscopic techniques are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and connectivity. Mass spectrometry (LC-MS/ESI) confirms molecular weight, while X-ray crystallography provides definitive stereochemical data for crystalline derivatives . Fluorescence spectroscopy can also monitor electronic transitions in aromatic systems .

Q. How should researchers evaluate preliminary biological activity, such as antimicrobial or anticancer potential?

Begin with in vitro assays:

  • Antimicrobial : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity. Thiazole derivatives often exhibit activity due to interactions with cellular enzymes or DNA .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or fluorescence quenching)?

Contradictions may arise from dynamic effects (e.g., tautomerism) or impurities. Use variable-temperature NMR to detect conformational changes . Fluorescence quenching could indicate aggregation; employ techniques like dynamic light scattering (DLS) to assess colloidal stability . Cross-validate with high-resolution mass spectrometry (HRMS) and computational modeling (DFT) to reconcile discrepancies .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance hypoglycemic or anticancer activity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl rings to modulate lipophilicity and target binding .
  • Bioisosteric replacement : Replace the thiazole ring with oxazole or pyridine to alter metabolic stability .
  • In vivo validation : Use diabetic or xenograft mouse models to evaluate pharmacokinetics and efficacy .

Q. What methods are recommended for enantiomer separation if the compound exhibits chirality?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) can resolve enantiomers. Confirm absolute configuration via X-ray crystallography or circular dichroism (CD) spectroscopy . Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived) may prevent racemization during synthesis .

Q. How should stability studies be designed under physiological conditions?

Conduct accelerated degradation studies:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Light sensitivity : Expose to UV-Vis light and track photodegradation products .

Q. What experimental designs minimize toxicity risks in preclinical studies?

  • Acute toxicity : Follow OECD guidelines (e.g., 423) in Wistar rats, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .
  • Genotoxicity : Perform Ames tests and micronucleus assays to assess mutagenic potential .

Methodological Considerations

Q. How can researchers optimize purification for complex byproducts?

Use preparative HPLC with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to isolate polar impurities. For non-polar byproducts, silica gel chromatography with ethyl acetate/hexane mixtures is effective .

Q. What computational tools aid in predicting biological targets or metabolic pathways?

  • Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding affinities for kinases or receptors .
  • ADME prediction : SwissADME or pkCSM to estimate permeability, CYP450 interactions, and half-life .

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